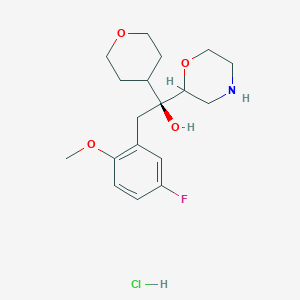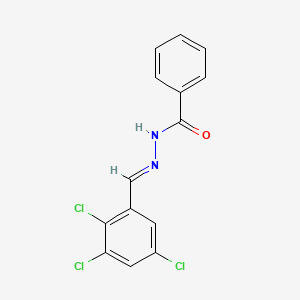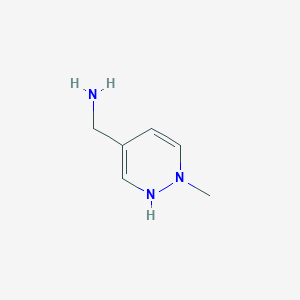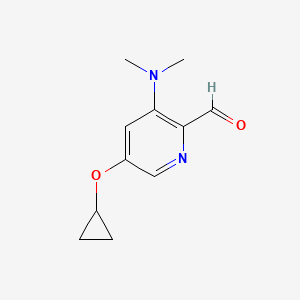![molecular formula C25H24ClN3O3S B14804236 N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: is a complex organic compound characterized by its unique structure, which includes a phenoxyacetyl group, a hydrazino group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chloro-3,5-dimethylphenoxyacetyl chloride.
Hydrazine Addition: The phenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Thioamide Formation: The hydrazide is further reacted with carbon disulfide and an appropriate amine to form the carbonothioyl group.
Final Coupling: The final step involves coupling the thioamide intermediate with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: Investigation of its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-diphenylacetamide: can be compared with other similar compounds:
Similar Compounds: Compounds such as and .
Uniqueness: The presence of the diphenylacetamide group and the specific arrangement of functional groups make it unique, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C25H24ClN3O3S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H24ClN3O3S/c1-16-13-20(14-17(2)23(16)26)32-15-21(30)28-29-25(33)27-24(31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22H,15H2,1-2H3,(H,28,30)(H2,27,29,31,33) |
InChI Key |
RMIVLDVGZZOPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline](/img/structure/B14804165.png)
![1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride](/img/structure/B14804177.png)
![methyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B14804195.png)
![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B14804203.png)
![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)

![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)

![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)

![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)

